molecular formula C11H15NO3 B144057 4-(3,4-dihydroxyphenyl)-N-methylbutanamide CAS No. 125789-92-6

4-(3,4-dihydroxyphenyl)-N-methylbutanamide

Cat. No. B144057
M. Wt: 209.24 g/mol
InChI Key: PQXPQDDLDOSVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydroxyphenyl)-N-methylbutanamide, commonly known as 4-DMA-1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. In

Mechanism Of Action

The mechanism of action of 4-DMA-1 involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. By inhibiting MAO, 4-DMA-1 increases dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease.

Biochemical And Physiological Effects

In addition to its effects on dopamine levels, 4-DMA-1 has been shown to have antioxidant properties and can protect against oxidative stress in the brain. The compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of using 4-DMA-1 in lab experiments is its specificity for dopamine-related pathways. However, the compound has a short half-life and can be rapidly metabolized in the body, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 4-DMA-1. One area of research is the development of more potent and selective MAO inhibitors that can target specific subtypes of the enzyme. Additionally, further studies are needed to explore the potential of 4-DMA-1 as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, the optimization of synthesis methods and purification techniques may lead to the development of more efficient and cost-effective production methods for 4-DMA-1.

Synthesis Methods

The synthesis of 4-DMA-1 involves the reaction of N-methylbutanamide with 3,4-dihydroxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-DMA-1, which can be purified using various chromatography techniques.

Scientific Research Applications

4-DMA-1 has been studied extensively for its potential as a therapeutic agent for Parkinson's disease and other neurological disorders. The compound has been shown to increase dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. Additionally, 4-DMA-1 has been investigated for its potential as an antidepressant and anxiolytic agent.

properties

CAS RN

125789-92-6

Product Name

4-(3,4-dihydroxyphenyl)-N-methylbutanamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-N-methylbutanamide

InChI

InChI=1S/C11H15NO3/c1-12-11(15)4-2-3-8-5-6-9(13)10(14)7-8/h5-7,13-14H,2-4H2,1H3,(H,12,15)

InChI Key

PQXPQDDLDOSVEK-UHFFFAOYSA-N

SMILES

CNC(=O)CCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CNC(=O)CCCC1=CC(=C(C=C1)O)O

synonyms

Benzenebutanamide, 3,4-dihydroxy-N-methyl- (9CI)

Origin of Product

United States

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